molecular formula C19H13N3O2S B3047808 N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1448137-79-8

N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B3047808
CAS No.: 1448137-79-8
M. Wt: 347.4 g/mol
InChI Key: DHKYTRKSBHOYFC-UHFFFAOYSA-N
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Description

N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound characterized by its quinoxaline and thiophene structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of 1,2-diamines with ketones or aldehydes under acidic conditions. The thiophene-2-carboxamide moiety is then introduced through a subsequent reaction with thiophene-2-carboxylic acid chloride and the appropriate amine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the quinoxaline ring.

  • Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized quinoxaline derivatives, reduced quinoxaline derivatives, and substituted quinoxaline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide has shown potential in biological studies, particularly in the development of new drugs. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antiviral, antibacterial, and anti-inflammatory agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3-oxo-1,2,3,4-4H-quinoxalin-2-yl)-N-(4-trifluoromethyl-phenyl)-acetamide

  • N-(2-ethoxy-phenyl)-2-(3-oxo-1-(toluene-4-sulfonyl)-4H-quinoxalin-2-yl)-acetamide

  • 2-(3-oxo-1,2,3,4-4H-quinoxalin-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide

Uniqueness: N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide stands out due to its unique combination of quinoxaline and thiophene moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

CAS No.

1448137-79-8

Molecular Formula

C19H13N3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H13N3O2S/c23-18(16-9-4-10-25-16)20-13-6-3-5-12(11-13)17-19(24)22-15-8-2-1-7-14(15)21-17/h1-11H,(H,20,23)(H,22,24)

InChI Key

DHKYTRKSBHOYFC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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